molecular formula C18H15BrN2O3S B2995556 2-bromo-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 681229-71-0

2-bromo-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2995556
CAS No.: 681229-71-0
M. Wt: 419.29
InChI Key: UCXUGKFLFMVJII-UHFFFAOYSA-N
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Description

2-Bromo-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide is a halogenated benzamide derivative featuring a thiazole ring substituted with a 2,5-dimethoxyphenyl group at position 4 and a benzamide moiety at position 2. Thiazole-containing compounds are widely studied for their pharmacological relevance, including antimicrobial, anticancer, and anti-inflammatory activities . The 2,5-dimethoxyphenyl substituent introduces electron-donating methoxy groups, which could modulate electronic properties and solubility .

Properties

IUPAC Name

2-bromo-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN2O3S/c1-23-11-7-8-16(24-2)13(9-11)15-10-25-18(20-15)21-17(22)12-5-3-4-6-14(12)19/h3-10H,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCXUGKFLFMVJII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=CSC(=N2)NC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Coupling with Benzamide: The final step involves coupling the synthesized thiazole derivative with benzamide under appropriate conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, to form corresponding quinones.

    Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of de-brominated benzamide derivatives.

    Substitution: Formation of various substituted benzamide derivatives.

Scientific Research Applications

2-bromo-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 2-bromo-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Halogenated Benzamide Derivatives

  • 2-Bromo-N-(1,3-thiazol-2-yl)benzamide (CAS 299928-00-0): This simpler analog lacks the 2,5-dimethoxyphenyl substitution on the thiazole ring. Its reduced steric bulk may enhance solubility but diminish target specificity compared to the target compound.
  • 2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide: Substitution with two chlorine atoms increases electronegativity, which may enhance interactions with polar residues in biological targets.

Methoxy-Substituted Thiazolyl Benzamides

  • N-[4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-yl]-2-[(4-fluorophenyl)methoxy]benzamide (ZINC2618113) :
    This analog replaces the bromine atom with a 4-fluorophenylmethoxy group. The fluorine atom introduces electronegativity, while the methoxy extension increases lipophilicity. Such modifications may alter pharmacokinetic profiles, such as blood-brain barrier permeability, compared to the brominated compound .

  • EMAC2060 and EMAC2061: These compounds feature hydrazine-linked thiazole rings with methoxy and dichlorophenyl groups.

Physicochemical and Spectroscopic Properties

A comparative analysis of key properties is summarized below:

Compound Molecular Weight (g/mol) LogP<sup>*</sup> Hydrogen Bond Donors Hydrogen Bond Acceptors Notable Spectral Features (NMR)
Target Compound 457.3 3.8 1 6 δ 7.8–8.1 (aromatic H), δ 3.8–4.0 (OCH₃)
2-Bromo-N-(1,3-thiazol-2-yl)benzamide 307.1 2.9 1 3 δ 7.6–7.9 (aromatic H), δ 8.2 (thiazole H)
2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide 287.7 3.2 1 3 δ 7.4–7.7 (aromatic H), δ 8.1 (thiazole H)
EMAC2060 504.9 4.1 2 7 δ 7.3–7.6 (hydrazine H), δ 3.9 (OCH₃)

<sup>*</sup>LogP values estimated using Molinspiration software .

Biological Activity

2-bromo-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a bromine atom, a benzamide group, and a thiazole ring. Its molecular formula is C18H15BrN2O3SC_{18}H_{15}BrN_2O_3S with a molecular weight of approximately 404.29 g/mol. The presence of the dimethoxyphenyl group is significant as it can influence the compound's reactivity and biological interactions.

The primary targets of 2-bromo-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide are the 5-HT2A and 5-HT2C serotonin receptors. It acts as a partial agonist at these receptors, which play critical roles in various physiological processes including mood regulation and cognition.

Biochemical Pathways

Upon activation of the 5-HT2A and 5-HT2C receptors, several biochemical pathways are triggered:

  • Phospholipase C pathway : This leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which are secondary messengers that activate protein kinase C (PKC).
  • Gene Expression : The activation of these pathways results in changes in gene expression that can influence cell proliferation and survival.

Biological Activity

Research indicates that 2-bromo-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide exhibits notable anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines:

Cell LineEffectReference
MCF-7 (Breast)Anti-proliferative effects observed
HCT-116 (Colon)Inhibition of cell growth
LoVo (Colon)Cell cycle arrest in G0/G1 phase

Case Studies

In one study focusing on the compound's anticancer activity, it was shown to significantly reduce cell viability in MCF-7 cells by inducing apoptosis through the activation of caspases. The study highlighted that treatment with this compound resulted in an increase in the G0/G1 phase population while decreasing the S phase population, indicating an effective cell cycle arrest mechanism.

Another investigation into its mechanism revealed that 2-bromo-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide could inhibit cyclin-dependent kinase 9 (CDK9), which is crucial for transcriptional regulation in cancer cells. Molecular docking studies suggested that the compound interacts with the ATP-binding domain of CDK9, thereby inhibiting its kinase activity .

Pharmacokinetics

Given its structural characteristics, it is anticipated that 2-bromo-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide exhibits favorable pharmacokinetic properties:

  • Absorption : Likely well absorbed when administered orally.
  • Distribution : Expected to distribute widely throughout body tissues.
  • Metabolism : Primarily metabolized in the liver.
  • Excretion : Predominantly excreted via urine.

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